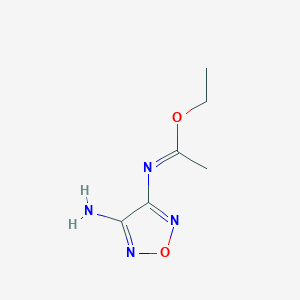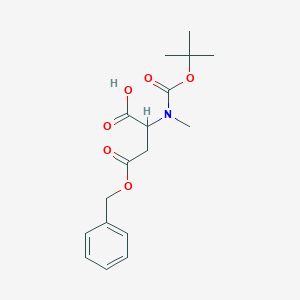
Boc-N-Me-Asp(OBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is first protected by converting it into a benzyl ester. This is typically done using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
N-Methylation: The amino group of aspartic acid is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Boc Protection: The N-methylated aspartic acid is then protected at the amino group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Benzyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid. The benzyl ester can be removed using hydrogenation in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling agents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl ester removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide coupling.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the free amino and carboxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protective Groups: The Boc and benzyl ester groups are used to protect functional groups during multi-step synthesis.
Biology:
Enzyme Studies: Used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
作用机制
Mechanism: The compound acts as a protected form of aspartic acid, allowing for selective reactions at specific sites. The Boc group protects the amino group, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involved in the stepwise assembly of peptide chains.
Enzyme Interaction: Mimics natural substrates in enzyme studies, providing insights into enzyme mechanisms.
相似化合物的比较
Boc-Aspartic Acid Benzyl Ester: Similar but without the N-methylation.
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: Uses a different protective group (Fmoc) instead of Boc.
Uniqueness:
N-Methylation: The presence of the N-methyl group distinguishes it from other aspartic acid derivatives, affecting its reactivity and interactions.
Protective Groups: The combination of Boc and benzyl ester groups provides unique protection during synthesis, allowing for selective deprotection and coupling reactions.
属性
CAS 编号 |
141408-45-9 |
|---|---|
分子式 |
C17H23NO6 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI 键 |
DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)
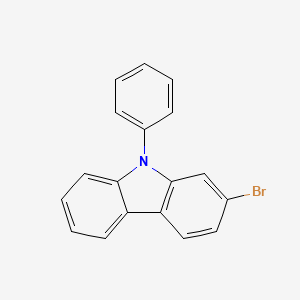

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
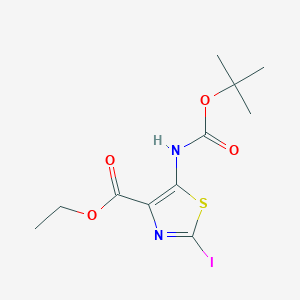
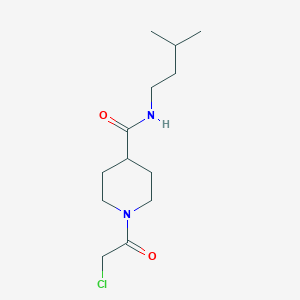
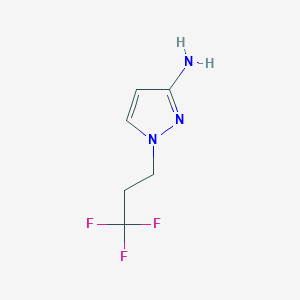
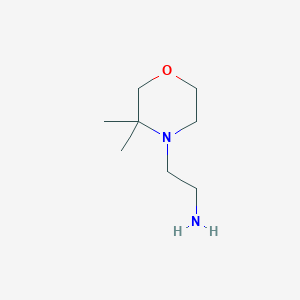
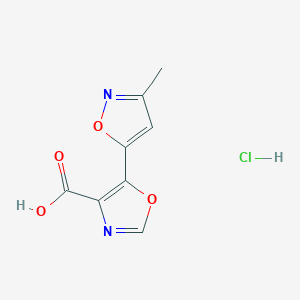
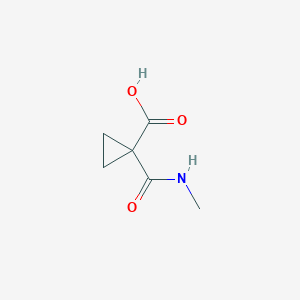
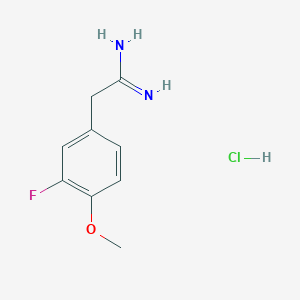
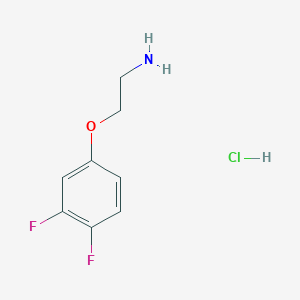
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
